molecular formula C25H28N2O B3550299 1,5-DIPHENYL-3,7-BIS(PROP-2-EN-1-YL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE

1,5-DIPHENYL-3,7-BIS(PROP-2-EN-1-YL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE

Cat. No.: B3550299
M. Wt: 372.5 g/mol
InChI Key: WHEXNEYOIKNLHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-DIPHENYL-3,7-BIS(PROP-2-EN-1-YL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features two phenyl groups and two prop-2-en-1-yl groups attached to a diazabicyclo[3.3.1]nonane core, making it a versatile molecule for synthetic and analytical studies.

Preparation Methods

The synthesis of 1,5-DIPHENYL-3,7-BIS(PROP-2-EN-1-YL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium hydroxide. Industrial production methods may involve optimizing these conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1,5-DIPHENYL-3,7-BIS(PROP-2-EN-1-YL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE undergoes various chemical reactions, including:

Scientific Research Applications

1,5-DIPHENYL-3,7-BIS(PROP-2-EN-1-YL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-DIPHENYL-3,7-BIS(PROP-2-EN-1-YL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar compounds to 1,5-DIPHENYL-3,7-BIS(PROP-2-EN-1-YL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE include:

The uniqueness of this compound lies in its bicyclic core, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1,5-diphenyl-3,7-bis(prop-2-enyl)-3,7-diazabicyclo[3.3.1]nonan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O/c1-3-15-26-17-24(21-11-7-5-8-12-21)19-27(16-4-2)20-25(18-26,23(24)28)22-13-9-6-10-14-22/h3-14H,1-2,15-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEXNEYOIKNLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC2(CN(CC(C1)(C2=O)C3=CC=CC=C3)CC=C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-DIPHENYL-3,7-BIS(PROP-2-EN-1-YL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE
Reactant of Route 2
Reactant of Route 2
1,5-DIPHENYL-3,7-BIS(PROP-2-EN-1-YL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE
Reactant of Route 3
1,5-DIPHENYL-3,7-BIS(PROP-2-EN-1-YL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE
Reactant of Route 4
1,5-DIPHENYL-3,7-BIS(PROP-2-EN-1-YL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE
Reactant of Route 5
1,5-DIPHENYL-3,7-BIS(PROP-2-EN-1-YL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE
Reactant of Route 6
1,5-DIPHENYL-3,7-BIS(PROP-2-EN-1-YL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE

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